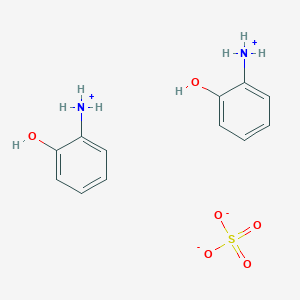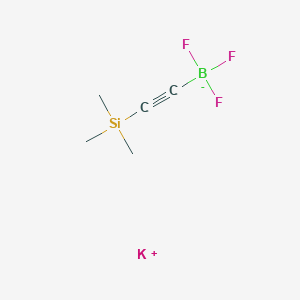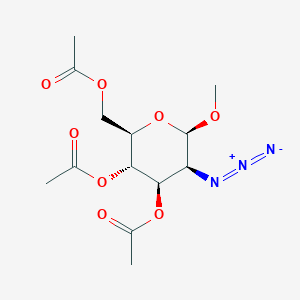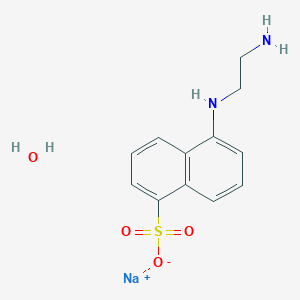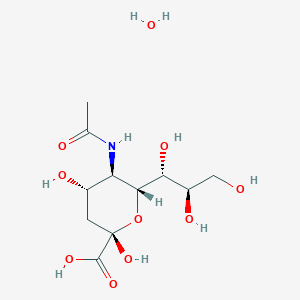
(-)-N-Acetylneuraminic acid
Übersicht
Beschreibung
(-)-N-Acetylneuraminic acid is a useful research compound. Its molecular formula is C11H21NO10 and its molecular weight is 327.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-N-Acetylneuraminic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-N-Acetylneuraminic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biological Recognition : N-Acetylneuraminic acid is a major component of glycoproteins and gangliosides, often targeted by external stimuli in many membrane-bound receptors. It's synthesized by the bifunctional enzyme UDP-N-acetyl-glucosamine-2-epimerase/N-acetylmannosamine kinase, which catalyzes the first two steps of its biosynthesis in the cytosol. This process has been studied in both human and rodent enzymes, with insights into its expression in different tissues and cell lines (Lucka et al., 1999).
Migration of O-acetyl Groups : Studies on N,O-acetylneuraminic acids have shown the spontaneous migration of acetyl groups between hydroxyl groups. This has implications for understanding the biosynthesis of O-acetylated sialic acids (Kamerling et al., 1987).
Bioengineering for Production : Bioengineering techniques have been used to produce N-Acetylneuraminic acid efficiently. Enzymes involved in its production have been immobilized to biopolyester beads in vivo, providing a cost-efficient production and isolation method. This biobead technology demonstrates the potential for fine-chemical synthesis (Hooks et al., 2013).
Biochemical Engineering and Biological Implications : The structural diversity of sialic acid, including N-Acetylneuraminic acid, is exploited by viruses, bacteria, and toxins for binding to cellular receptors. Synthetic modifications of N-acyl side chains of sialic acids have shown significant biological effects, including altering interactions with viruses and inducing proliferation in certain cell types (Keppler et al., 2001).
Identification in Microbiomes : N-Acetylneuraminic acid has been identified on the surface of bacteria isolated from human microbiomes. This discovery is crucial for understanding how some bacteria evade host immunity by displaying host sialic acids on their surfaces (Han et al., 2021).
Biosynthesis in Health and Disease : The biosynthesis of N-Acetylneuraminic acid has been studied in various contexts, including liver, neonatal liver, regenerating liver, and Morris hepatomas. These studies provide insights into its synthesis from different precursors and its role in health and disease (Harms et al., 1973).
N-Acetylneuraminate Lyase in Production : The characterization of N-acetylneuraminate lyases from non-pathogenic microorganisms like Staphylococcus carnosus TM300 has been conducted to synthesize N-Acetylneuraminic acid for use in functional foods and infant formulas (García García et al., 2012).
Molecular Cloning and Synthesis : Molecular cloning and identification of enzymes like N-Acyl-D-glucosamine 2-Epimerase have been crucial in understanding the synthesis of N-Acetylneuraminic acid and its role in biological recognition systems (Maru et al., 1996).
Eigenschaften
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9.H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);1H2/t5-,6+,7+,8+,9+,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBNZJVMKXMVFR-BKSOAOGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylneuraminic Acid Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylamino]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8004025.png)


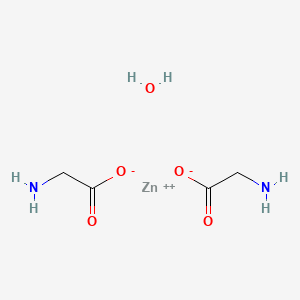
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)

